N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide
説明
特性
IUPAC Name |
N-(cyanomethyl)-2-(2-ethoxyphenoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-15-9-5-6-10-16(15)22-14-8-4-3-7-13(14)17(20)19-12-11-18/h3-10H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPCEHTTRQOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(2-ethoxyphenoxy)benzoic acid with cyanomethylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical and Pharmacokinetic Properties
| Property | N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide | Nitazoxanide | Capmatinib | Sigma Receptor Ligands (e.g., [¹²⁵I]PIMBA) |
|---|---|---|---|---|
| Molecular Weight | ~300–350 g/mol (estimated) | 307.3 g/mol | 412.43 | ~500–600 g/mol (iodinated derivatives) |
| LogP (Lipophilicity) | Moderate (ethoxyphenoxy increases logP) | 2.5 | 3.2 | High (due to iodine/piperidinyl) |
| Solubility | Low to moderate (cyanomethyl reduces H-bonding) | Low | Moderate | Low (lipophilic substituents) |
| Metabolic Stability | High (cyanomethyl resists oxidation) | Moderate | High | Variable (iodine may reduce stability) |
生物活性
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is characterized by the following structural formula:
This compound features a benzamide core substituted with a cyanomethyl group and an ethoxyphenoxy moiety, which may contribute to its biological activity by interacting with various molecular targets.
The biological activity of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the context of its use, suggesting a multifaceted role in biological processes.
Biological Activities
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigating similar benzamide derivatives found that certain modifications significantly enhanced their antimicrobial efficacy. For instance, a biphenyl-benzamide derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Bacillus subtilis, indicating strong antibacterial activity . Such findings suggest that N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide could be optimized for improved antimicrobial properties.
Safety and Toxicology
Preliminary hazard assessments indicate that compounds structurally related to N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide are generally safe at therapeutic doses, with no significant cytotoxicity observed in mammalian cell lines at concentrations exceeding 20 µg/mL . However, comprehensive toxicological studies are necessary to establish safety profiles for clinical applications.
Q & A
Q. Key factors affecting yield :
- Temperature control during acylation (lower temperatures reduce side reactions) .
- Purity of intermediates (HPLC or recrystallization improves final product yield) .
- Stoichiometric ratios of reagents (e.g., excess benzoyl chloride ensures complete acylation) .
Basic: Which analytical techniques are recommended for characterizing N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR, focusing on the cyanomethyl (-CH₂CN) and ethoxyphenoxy (-O-C₆H₄-O-) moieties .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and resolve isomers (e.g., regioisomers from acylation steps) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- Spectrofluorometry : Monitor fluorescence properties if aromatic conjugation is present (e.g., excitation/emission maxima for functional group analysis) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
SAR studies should systematically vary substituents and evaluate pharmacological effects:
Modify the cyanomethyl group : Replace with -CH₂F or -CH₂NH₂ to alter hydrogen-bonding capacity .
Adjust the ethoxyphenoxy moiety : Introduce halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
Evaluate bioisosteres : Replace the benzamide core with thiazole or pyridine rings to improve metabolic stability .
Q. Methodology :
- In vitro assays : Test against target enzymes (e.g., JAK kinases for anti-cancer activity) using IC₅₀ determinations .
- Computational modeling : Perform docking studies to predict binding affinities with receptors like sigma-2 (σ2) .
Advanced: What divergent reaction mechanisms are observed in copper-mediated C–H oxidation of benzamide derivatives?
Answer:
Mechanistic divergence depends on reaction conditions:
- Basic conditions : Organometallic pathways dominate, involving directed C–H activation via Cu(II)-amide coordination. Example: Methoxylation at the benzamide’s ortho position .
- Acidic conditions : Single-electron transfer (SET) mechanisms prevail, leading to non-directed halogenation (e.g., chlorination of the quinoline ring in related compounds) .
Q. Implications for synthesis :
- Use basic conditions for site-selective functionalization.
- Avoid acidic media if non-specific oxidation is undesirable .
Advanced: How can researchers address contradictions in biological activity data across different assays?
Answer:
Contradictions often arise from assay-specific variables:
Assay type : Compare results from enzymatic (e.g., JAK2 inhibition) vs. cell-based (e.g., tumor proliferation) assays to identify off-target effects .
Solubility and permeability : Use DLS (dynamic light scattering) to assess aggregation or employ prodrug strategies to improve bioavailability .
Data normalization : Include positive controls (e.g., known σ2 ligands in PET imaging studies) to calibrate activity thresholds .
Example : Fluorine-18-labeled benzamides showed high tumor uptake in mice but required lipophilicity adjustments for clinical translation .
Advanced: What methodologies are used to evaluate in vivo pharmacokinetics and tumor targeting of benzamide derivatives?
Answer:
- Radiolabeling : Synthesize ¹⁸F- or ¹¹C-labeled analogs for PET imaging to quantify tumor uptake (%ID/g) and biodistribution .
- Metabolic stability assays : Use liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- Pharmacokinetic modeling : Calculate AUC (area under the curve) and clearance rates from plasma concentration-time profiles .
Case study : N-(4-(6,7-dimethoxyisoquinolinyl)butyl)-2-(2-¹⁸F-fluoroethoxy)benzamide demonstrated 3.7% ID/g tumor uptake at 2 h post-injection in mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
